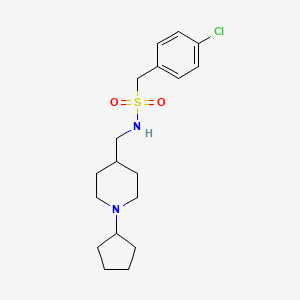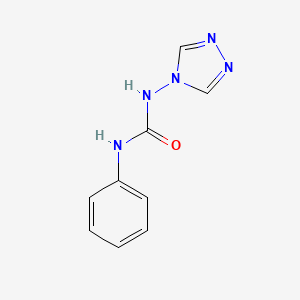
N-(2-(3-(吡啶-2-基)-1H-吡唑-1-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a chemical compound that has been studied in various scientific research .
Synthesis Analysis
The synthesis of this compound involves the use of a bimetallic metal–organic framework material, which was generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe 2 Ni-BDC). This was synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-Benzenedicarboxylic acid (H 2 BDC) as the organic ligand source .
Molecular Structure Analysis
The structure of the samples was determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .
Chemical Reactions Analysis
The Fe 2 Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
作用机制
Target of Action
This compound is a type of N-(pyridin-2-yl)amide , a class of compounds known for their significant biological and therapeutic value . .
Mode of Action
As an N-(pyridin-2-yl)amide, it is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The compound is formed via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given that it is a type of N-(pyridin-2-yl)amide , it may influence various biochemical pathways.
Result of Action
As an N-(pyridin-2-yl)amide , it is known to have significant biological and therapeutic value . .
实验室实验的优点和局限性
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for the development of new drugs. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is also stable under various conditions, making it easy to store and transport. However, N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has some limitations for lab experiments. It is relatively expensive, making it difficult to use in large-scale experiments. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide also has limited solubility in water, making it difficult to use in aqueous solutions.
未来方向
There are several future directions for the study of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. One potential direction is the development of new drugs based on N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has shown promising results in inhibiting the activity of certain enzymes, making it a potential candidate for the development of new drugs. Another potential direction is the study of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide in animal models. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been extensively studied in vitro, but its effects in vivo are not well understood. Finally, the study of the structure-activity relationship of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide could lead to the development of more potent and selective inhibitors.
合成方法
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanamine and benzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide in high purity and yield.
科学研究应用
N-(吡啶-2-基)酰胺和3-溴咪唑[1,2-a]吡啶的合成
N-(吡啶-2-基)酰胺和3-溴咪唑[1,2-a]吡啶分别由α-溴酮和2-氨基吡啶在不同的反应条件下合成 . N-(吡啶-2-基)酰胺在甲苯中通过I2和TBHP促进的C–C键断裂形成,反应条件温和且无金属 .
N-(吡啶-2-基)-苯甲酰胺的合成
通过溶剂热法合成了一种双金属金属有机框架材料,该材料由铁 (III) 阳离子和镍 (II) 阳离子与 1,4-苯二甲酸阴离子 (Fe2Ni-BDC) 桥接而成 . 该 Fe2Ni-BDC 催化剂在 2-氨基吡啶和硝基烯烃的迈克尔加成酰胺化反应中表现出良好的效率 .
转化为N-杂环
对目前合成的 N-(吡啶-2-基)亚胺进行了初步的合成应用,结果表明它们在相应的乙二胺和 1,3-二氨基丙烷存在下,很容易转化为 N-杂环 2-(4-氯苯基)-4,5-二氢-1H-咪唑和 2-(4-氯苯基)-1,4,5,6-四氢嘧啶 .
属性
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(14-6-2-1-3-7-14)19-11-13-21-12-9-16(20-21)15-8-4-5-10-18-15/h1-10,12H,11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUSNXMUXKSLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,2-Benzoxazol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2417226.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2417228.png)


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417231.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea](/img/structure/B2417234.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2417241.png)


